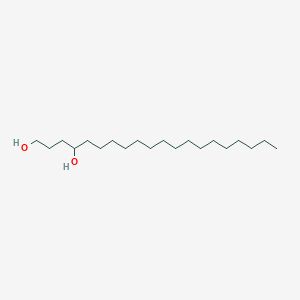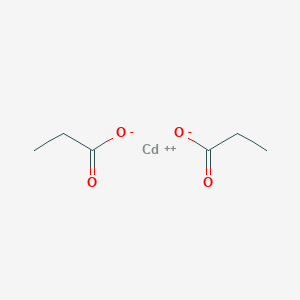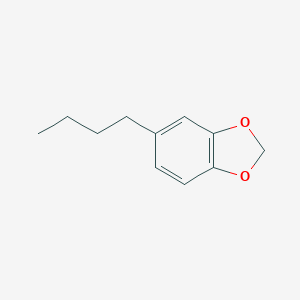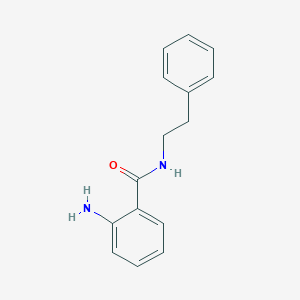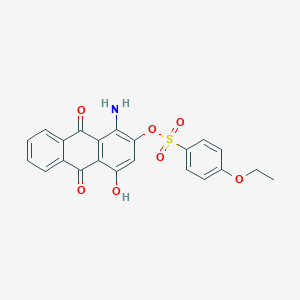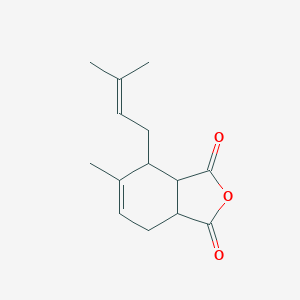
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- is a chemical compound that has been widely studied for its potential applications in various fields. It is commonly known as isobenzofuranone and is a member of the family of heterocyclic compounds. Isobenzofuranone has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of isobenzofuranone is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Isobenzofuranone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that isobenzofuranone can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobenzofuranone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of isobenzofuranone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for the compound in medicine, agriculture, and material science. Finally, further studies are needed to better understand the mechanism of action of isobenzofuranone and its potential side effects.
Métodos De Síntesis
The synthesis of isobenzofuranone involves a series of chemical reactions that convert 2-methyl-3-buten-2-ol into the final product. The process involves the use of various reagents such as sodium hydride, acetic anhydride, and chloroform. The yield of isobenzofuranone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
Aplicaciones Científicas De Investigación
Isobenzofuranone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, isobenzofuranone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, isobenzofuranone has been studied for its potential use as a pesticide. In material science, isobenzofuranone has been studied for its potential use in the production of polymers.
Propiedades
Número CAS |
16726-03-7 |
|---|---|
Nombre del producto |
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- |
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-methyl-4-(3-methylbut-2-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H18O3/c1-8(2)4-6-10-9(3)5-7-11-12(10)14(16)17-13(11)15/h4-5,10-12H,6-7H2,1-3H3 |
Clave InChI |
KPKSFNJCYGUOHN-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
SMILES canónico |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
Otros números CAS |
16726-03-7 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




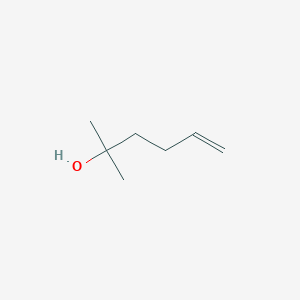
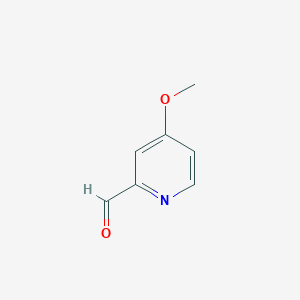
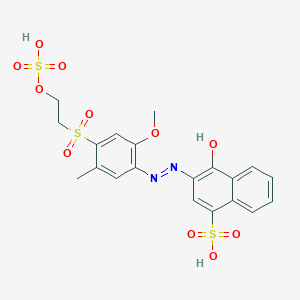
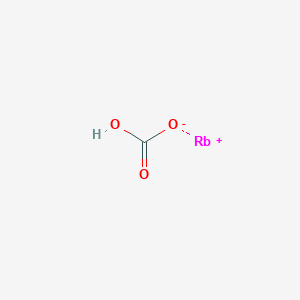
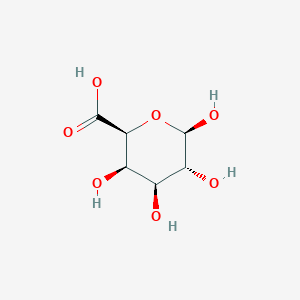
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
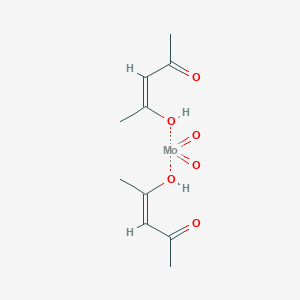
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
